molecular formula C10H15N3 B1317813 1-(2-Methylpyridin-4-yl)piperazine CAS No. 98010-38-9

1-(2-Methylpyridin-4-yl)piperazine

Cat. No.: B1317813
CAS No.: 98010-38-9
M. Wt: 177.25 g/mol
InChI Key: FIPQSNSVDULSJM-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-4-yl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring attached to a methyl-substituted pyridine ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-(2-Methylpyridin-4-yl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can influence various physiological processes, including neurotransmission and vascular tone regulation. Additionally, this compound may interact with other biomolecules, such as nitric oxide synthase, affecting the production of nitric oxide, a crucial signaling molecule .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting cell signaling pathways . Furthermore, this compound may impact gene expression by modulating transcription factors and other regulatory proteins . These effects can result in alterations in cellular metabolism, including changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an α2-adrenergic receptor antagonist, this compound binds to these receptors, preventing the binding of endogenous agonists and inhibiting receptor activation . This inhibition can lead to downstream effects on various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as improved neurotransmission and vascular tone regulation . High doses of this compound may lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the activity of enzymes such as nitric oxide synthase, impacting the production of nitric oxide . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can result in changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of this compound within specific cellular compartments . These interactions can affect the compound’s overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution . Additionally, post-translational modifications such as phosphorylation may influence the targeting and localization of this compound within cells .

Preparation Methods

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial production methods often involve the use of palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient heteroarenes . These methods provide efficient and scalable routes for the production of this compound.

Chemical Reactions Analysis

1-(2-Methylpyridin-4-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

For example, oxidation of this compound with hydrogen peroxide can yield the corresponding N-oxide derivative. Reduction with sodium borohydride can produce the corresponding amine derivative. Substitution reactions with halogenating agents can introduce halogen atoms into the piperazine ring, resulting in halogenated derivatives .

Scientific Research Applications

1-(2-Methylpyridin-4-yl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase high-performance liquid chromatography . It is also employed in the fluorometric determination of airborne diisocyanates .

In biology and medicine, this compound is studied for its potential therapeutic applications. It belongs to a class of selective alpha-2-adrenoceptor antagonists and shows sympatholytic activity . This compound is also a metabolite of Azaperone, an antipsychotic drug .

In the industrial sector, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of drugs and other bioactive compounds .

Comparison with Similar Compounds

1-(2-Methylpyridin-4-yl)piperazine can be compared with other similar compounds, such as 1-(2-Pyridinyl)piperazine and 1-(4-Methylpyridin-2-yl)piperazine . These compounds share structural similarities but differ in their chemical and biological properties.

    1-(2-Pyridinyl)piperazine: This compound is also a piperazine derivative and acts as a selective alpha-2-adrenoceptor antagonist.

    1-(4-Methylpyridin-2-yl)piperazine: This compound has a similar structure to this compound but differs in the position of the methyl group on the pyridine ring. It is used in various chemical and biological applications and has unique chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications as a selective alpha-2-adrenoceptor antagonist. Its distinct chemical structure and biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQSNSVDULSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587921
Record name 1-(2-Methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98010-38-9
Record name 1-(2-Methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyl-4-(2-methyl-4-pyridinyl)piperazine (10.3 g) obtained in Example 114a) and 10% palladium carbon (1.0 g) were added to methanol (200 ml), and mixed under hydrogen atmosphere at room temperature for 7 days. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified with basic silica gel column (ethyl acetate) and recrystallized from ethyl acetate-hexane to obtain the title compound as a colorless needle-like crystal (2.58 g, 38%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methylpyridine nitrate (5.00 g), piperazine (9.00 g), anhydrous sodium bicarbonate (6.60 g) and amyl alcohol (60 ml) was heated under reflux for 18 hours. The mixture was cooled and water was added to dissolve inorganic material. The organic layer was washed four times with brine and all the aqueous extracts were combined and extracted with ethyl acetate. The organic layers were combined, dried over sodium sulphate and evaporated. The residue was crystallised from ethyl acetate/hexane to give 1-(2-methylpyrid-4-yl)piperazine (2.80 g), m.p. 93°-94° C.
Name
4-chloro-2-methylpyridine nitrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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